2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide
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Description
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Biological Activity
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential pharmacological properties. Its structure, which includes a cyclopropylmethoxy group, an indazole moiety, and a pyridine-4-carboxamide backbone, suggests significant biological activity, particularly in the context of kinase inhibition and other therapeutic applications.
The molecular formula of this compound is C16H18N4O2, with a molecular weight of approximately 306.34 g/mol. The unique combination of functional groups in its structure may influence its reactivity and biological interactions.
Preliminary studies indicate that this compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition is crucial for therapeutic effects against diseases characterized by dysregulated signaling, such as cancer and inflammation. The compound's ability to modulate protein interactions positions it as a potential lead compound for drug development targeting these pathways.
Biological Activity
The biological activity of the compound can be summarized as follows:
- Kinase Inhibition : The compound has shown significant inhibitory effects on various kinases, which are critical in many cellular processes. This activity may lead to anti-inflammatory and anti-cancer effects.
- Target Pathways : It primarily targets pathways related to inflammation and cancer progression. Inhibition of these pathways can potentially mitigate disease symptoms and progression.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
BAY1834845 (Zabedosertib) | Contains a similar indazole core | IRAK4 inhibitor with anti-inflammatory properties |
BAY1830839 | Similar scaffold with additional substitutions | Potent against inflammatory pathways |
N-(phenyl-pyridine-2-carboxamide) | Lacks cyclopropyl group but has a pyridine core | Used in cancer treatment |
The distinct combination of the cyclopropylmethoxy group and the indazole structure in this compound may confer unique pharmacological properties not observed in other similar compounds.
Case Studies and Research Findings
Research into the biological activity of this compound has yielded several key findings:
- In vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits specific kinases associated with inflammatory responses. For instance, it has been shown to reduce cytokine production in activated immune cells.
- In vivo Studies : Animal models have indicated that treatment with this compound can lead to significant reductions in tumor size and inflammation markers, suggesting its potential utility in therapeutic applications for cancer and autoimmune diseases.
- Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(20-14-4-3-13-9-19-21-15(13)8-14)12-5-6-18-16(7-12)23-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOBZPMAZWBFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.